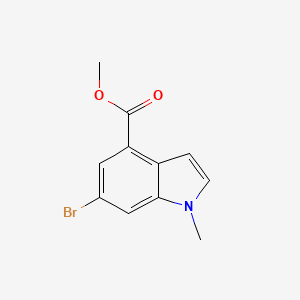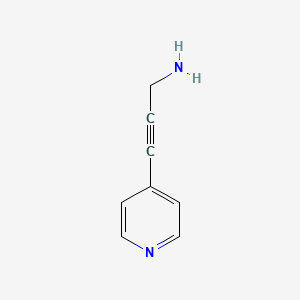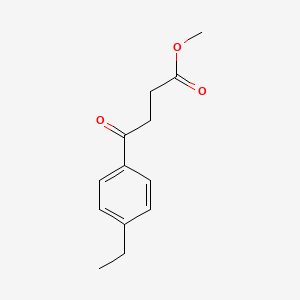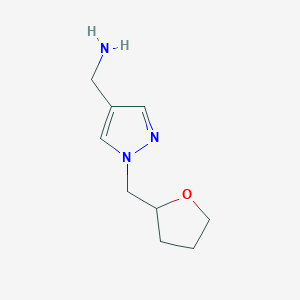
(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine
Descripción general
Descripción
The compound is a pyrazole derivative with a tetrahydrofuran group attached. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms, while tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the tetrahydrofuran group would significantly influence its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazole ring is known to participate in various chemical reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties could include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
A study highlighted the importance of using selective chemical inhibitors in human liver microsomal incubations to decipher the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. This is crucial for predicting potential drug-drug interactions when multiple drugs are coadministered. The selectivity of these inhibitors, including pyrazole derivatives, plays a critical role in such assessments, contributing to a better understanding of drug metabolism and safety profiles (Khojasteh et al., 2011).
Synthesis and Bioevaluation of Novel Pyrazole Derivatives
Another research area involves the synthesis of pyrazole derivatives using various methods, including microwave conditions. These compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, and antioxidant properties, highlighting the versatility of pyrazole derivatives in developing new agrochemical and pharmaceutical agents (Sheetal et al., 2018).
High Energy Density Materials (HEDM)
Pyrazine derivatives, closely related to pyrazoles, have been studied for their application in high-nitrogen containing azine energy materials. These compounds show promise in energetic materials research, potentially improving burning rates and reducing sensitivity in explosives, highlighting the utility of such compounds in materials science (Yongjin & Shuhong, 2019).
Organophosphorus Azoles
The review on organophosphorus azoles incorporating various coordinated phosphorus atoms provides insights into the structural chemistry of functionalized organophosphorus compounds. This research underscores the utility of such compounds in synthesizing heterocyclic compounds and dyes, offering valuable information for drug discovery and materials science (Larina, 2023).
Therapeutic Applications of Pyrazolines
Recent advances in pyrazoline derivatives' therapeutic applications demonstrate their significant pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This area of research showcases the potential of pyrazoline derivatives in developing new therapeutic agents with diverse biological properties (Shaaban et al., 2012).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine is an amine, which are often involved in protein interactions. Amines can act as ligands for receptors or enzymes in the body .
Mode of Action
As an amine, this compound could potentially interact with its targets through hydrogen bonding or ionic interactions .
Biochemical Pathways
The specific pathways affected by This compound would depend on its specific targets. Amines are involved in a wide range of biochemical pathways .
Pharmacokinetics
The ADME properties of This compound would depend on its specific chemical structure. Generally, amines can be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Análisis Bioquímico
Biochemical Properties
(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, affecting the synthesis of proteins involved in critical cellular functions. The compound’s molecular interactions are crucial for understanding its overall impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects, where specific dosages produce optimal results, while higher doses may lead to toxic or adverse effects. Understanding the dosage-response relationship is essential for determining the safe and effective use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can provide insights into its broader biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation in different cellular compartments, influencing its overall activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its role in cellular processes .
Propiedades
IUPAC Name |
[1-(oxolan-2-ylmethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-4-8-5-11-12(6-8)7-9-2-1-3-13-9/h5-6,9H,1-4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEZFQCDRGDCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Chloro-5-(methylamino)phenyl]methanol](/img/structure/B1467837.png)
amine](/img/structure/B1467838.png)

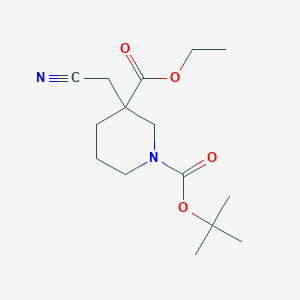

![4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1467846.png)

![1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine](/img/structure/B1467851.png)


